A Comprehensive Technical Guide to 6-Bromo-4-chloro-2,3-dimethylquinoline (CAS 1203-70-9): A Versatile Scaffold for Modern Chemistry
A Comprehensive Technical Guide to 6-Bromo-4-chloro-2,3-dimethylquinoline (CAS 1203-70-9): A Versatile Scaffold for Modern Chemistry
Abstract
This technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2,3-dimethylquinoline (CAS 1203-70-9), a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. We will explore its core physicochemical properties, propose a robust synthetic pathway based on established quinoline chemistry, and dissect its reactivity, highlighting the potential for selective functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of complex molecular architectures and novel therapeutic agents.
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and the presence of a nitrogen heteroatom allow it to engage in various biological interactions, including hydrogen bonding and π-stacking. Halogenated quinolines, in particular, serve as exceptionally versatile intermediates. The strategic placement of different halogen atoms, such as bromine and chlorine, provides orthogonal chemical handles for sequential, site-selective modifications, making them invaluable for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1] The title compound, 6-Bromo-4-chloro-2,3-dimethylquinoline, embodies this principle, offering two distinct reaction sites for diversification.
Core Compound Identification and Physicochemical Properties
6-Bromo-4-chloro-2,3-dimethylquinoline is a substituted quinoline featuring a bromine atom at the C6 position, a chlorine atom at the C4 position, and two methyl groups at the C2 and C3 positions. These features define its chemical behavior and synthetic utility.
The key identifying and physicochemical properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 1203-70-9 | [2] |
| Molecular Formula | C₁₁H₉BrClN | [2] |
| Molecular Weight | 270.55 g/mol | [2] |
| IUPAC Name | 6-bromo-4-chloro-2,3-dimethylquinoline | [2] |
| SMILES | CC1=NC2=C/C=C(Br)\C=C\2C(Cl)=C1C | [2] |
| Purity | Typically ≥95% | [2] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 6-Bromo-4-chloro-2,3-dimethylquinoline is scarce, a reliable synthetic route can be postulated based on well-established methodologies for quinoline construction. The most logical approach involves a two-step sequence: a Combes quinoline synthesis to construct the core ring system, followed by a chlorination reaction.
Step 1: Combes Synthesis of 6-Bromo-4-hydroxy-2,3-dimethylquinoline
The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone. In this case, 4-bromoaniline reacts with 2,3-butanedione (diacetyl).
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Causality: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the diketone, forming a hemiaminal which then dehydrates to an enamine intermediate. Strong acid (typically concentrated sulfuric acid) protonates the enamine, catalyzing an intramolecular electrophilic aromatic substitution where the electron-rich aromatic ring attacks the enamine, followed by dehydration to yield the final quinoline product.
Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The resulting 6-bromo-4-hydroxy-2,3-dimethylquinoline, which exists in tautomeric equilibrium with the 4-quinolone form, is then converted to the target compound.
-
Causality: The hydroxyl group at the C4 position is a poor leaving group. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to convert it into an excellent leaving group, which is subsequently displaced by a chloride ion. This is a standard and highly effective method for producing 4-chloroquinolines from their 4-hydroxy precursors.[3][4][5]
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and should be adapted and optimized under proper laboratory conditions by trained personnel.
Step 1: Synthesis of 6-Bromo-4-hydroxy-2,3-dimethylquinoline
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Reaction Setup: In a fume hood, slowly add 4-bromoaniline (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer, keeping the temperature below 10 °C with an ice bath.
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Reagent Addition: Once the aniline has dissolved, add 2,3-butanedione (1.1 eq) dropwise, maintaining the low temperature.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized slowly with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-bromo-4-hydroxy-2,3-dimethylquinoline.
Step 2: Synthesis of 6-Bromo-4-chloro-2,3-dimethylquinoline
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Reaction Setup: In a fume hood, combine the crude 6-bromo-4-hydroxy-2,3-dimethylquinoline (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-6 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then slowly and cautiously poured onto a mixture of crushed ice and water.
-
Neutralization & Extraction: Neutralize the aqueous solution with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.[6]
Reactivity and Synthetic Potential
The primary value of 6-bromo-4-chloro-2,3-dimethylquinoline in synthetic chemistry lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization.
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C6-Br Bond: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) than the C-Cl bond.[7] This selectivity allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 6-position while leaving the 4-chloro substituent intact for subsequent modification.
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C4-Cl Bond: The C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen. It will readily react with nucleophiles such as amines, alcohols, and thiols, often under milder conditions than would be required for the C-Br bond.
This orthogonal reactivity is a powerful tool for building molecular complexity, as illustrated below.
Spectral Characterization and Quality Control
Verifying the structure and purity of 6-Bromo-4-chloro-2,3-dimethylquinoline is crucial for its successful application.[6] While specific spectra are not publicly available, the expected characteristics can be predicted.
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¹H NMR: The spectrum should show distinct signals for the aromatic protons on the quinoline core, likely in the 7.5-8.5 ppm range, with coupling patterns indicative of their positions. Two sharp singlets corresponding to the non-equivalent methyl groups at the C2 and C3 positions would be expected in the upfield region (typically 2.4-2.8 ppm).
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¹³C NMR: The spectrum should display 11 distinct carbon signals, confirming the molecular structure. Signals for the two methyl carbons would appear upfield, while the nine aromatic/heteroaromatic carbons would appear downfield, with those bonded to halogens (C4 and C6) being identifiable by their chemical shifts.
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Mass Spectrometry (MS): The mass spectrum is highly characteristic. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M⁺) will appear as a cluster of peaks. The most prominent peaks will be at m/z corresponding to [M], [M+2], and [M+4], with a distinctive intensity ratio, providing unambiguous confirmation of the presence of one bromine and one chlorine atom.
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Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the compound, ensuring the absence of starting materials or isomeric impurities that could interfere with subsequent reactions.[6]
Safety and Handling
While a specific safety data sheet (SDS) for CAS 1203-70-9 is not widely available, data from structurally related haloquinolines suggest that appropriate precautions are necessary.[8][9]
-
General Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10]
-
Hazards: Similar compounds are classified as irritants, causing skin and serious eye irritation.[8][9] Acute toxicity if swallowed or inhaled is also a potential hazard. Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11]
Applications in Research and Drug Development
6-Bromo-4-chloro-2,3-dimethylquinoline is not just a chemical curiosity; it is a strategically designed building block for advanced chemical synthesis. Its primary application lies in the field of medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1]
The dual halogenation allows for a "two-vector" diversification strategy. A library of compounds can be generated by first performing a Suzuki coupling at the C6 position with various boronic acids, followed by nucleophilic substitution at the C4 position with a range of amines. This systematic approach is highly efficient for exploring the chemical space around the quinoline core and optimizing biological activity, making this compound a valuable starting point for identifying novel drug candidates.[12]
Conclusion
6-Bromo-4-chloro-2,3-dimethylquinoline is a high-value synthetic intermediate characterized by its versatile quinoline core and orthogonally reactive halogen substituents. Its logical synthesis from common starting materials and its predictable, selective reactivity make it an ideal scaffold for constructing complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and efficient platform for innovation.
References
- Exploring the Chemical Synthesis and Properties of 6-Bromo-4-chloroquinoline. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
- 6-Bromo-4-chloroquinoline.
- 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.
- 6-Bromoquinoline Safety D
- Safety Data Sheet. (2025, December 25). Sigma-Aldrich.
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- 6-bromo-4-chloro-2,3-dimethylquinoline. Advanced ChemBlocks Inc.
- 6-BROMO-4-CHLOROQUINOLINE. ChemicalBook.
- Safety Data Sheet. (2025, September 19). Thermo Fisher Scientific.
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
- 6-Bromo-4-chloro-2-butylquinoline hydrochloride Safety Inform
- Quality and Purity: Ensuring Success with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline HCl. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
- 8-Bromo-4-chloro-2,6-dimethylquinoline. MySkinRecipes.
- Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping.
Sources
- 1. 8-Bromo-4-chloro-2,6-dimethylquinoline [myskinrecipes.com]
- 2. 6-bromo-4-chloro-2,3-dimethylquinoline 95% | CAS: 1203-70-9 | AChemBlock [achemblock.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7 [chemicalbook.com]
- 12. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
